10-Hydroxy-9-methoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one
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Overview
Description
10-Hydroxy-9-methoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one is a heterocyclic compound that belongs to the isoquinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-9-methoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired isoquinoline ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
10-Hydroxy-9-methoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
10-Hydroxy-9-methoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 10-Hydroxy-9-methoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the functional groups present and the nature of the interactions with the targets.
Comparison with Similar Compounds
Similar Compounds
- 9,10-Dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one
- 9,10-Dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium
Uniqueness
10-Hydroxy-9-methoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one is unique due to its specific substitution pattern and the presence of both hydroxyl and methoxy groups
Properties
CAS No. |
62069-39-0 |
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Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
10-hydroxy-9-methoxy-6,7-dihydrobenzo[a]quinolizin-4-one |
InChI |
InChI=1S/C14H13NO3/c1-18-13-7-9-5-6-15-11(3-2-4-14(15)17)10(9)8-12(13)16/h2-4,7-8,16H,5-6H2,1H3 |
InChI Key |
KYGAHODAYZWVLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN3C2=CC=CC3=O)O |
Origin of Product |
United States |
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